2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a benzamide group
Properties
IUPAC Name |
2-[4-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c22-19(24)16-8-1-2-9-17(16)26-14-6-5-13-23-20(25)21(11-3-4-12-21)18-10-7-15-27-18/h1-2,7-10,15H,3-4,11-14H2,(H2,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMJXCQCROFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For the preparation of the cyclopentane ring, cyclopentanone can be used as a starting material, which undergoes amide formation with the thiophene derivative. The final step involves the coupling of the but-2-yn-1-yl group with the benzamide moiety, often using palladium-catalyzed cross-coupling reactions under inert conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential biological activity could be explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the amide and benzamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Cyclopentane derivatives: Compounds like cyclopentanone derivatives are used in the synthesis of various bioactive molecules.
Benzamide derivatives: Benzamide compounds are known for their use in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, a cyclopentane ring, and a benzamide group. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Biological Activity
Overview
2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a cyclopentane ring, and a benzamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in modulating enzyme activity and interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide and benzamide groups can form hydrogen bonds with amino acid side chains. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways, potentially influencing various physiological processes.
Key Interactions
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as an agonist or antagonist at specific receptors, affecting cellular signaling.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antifungal Activity | MIC Testing | Effective against Candida albicans with MIC values ranging from 0.03 to 0.5 μg/mL. |
| Study 2 | Enzyme Inhibition | Enzyme Assays | Significant inhibition of target enzymes involved in metabolic pathways. |
| Study 3 | Cytotoxicity | Cell Viability Assays | Induced apoptosis in cancer cell lines, demonstrating potential anticancer properties. |
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Antifungal Properties : A study demonstrated that this compound exhibits broad-spectrum antifungal activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .
- Anticancer Activity : In vitro studies showed that the compound could induce apoptosis in various cancer cell lines, indicating its promise as an anticancer agent .
- Enzyme Modulation : Investigations into the compound's interaction with specific metabolic enzymes revealed significant inhibition, which could lead to therapeutic applications in metabolic disorders .
Q & A
Q. What are the key synthetic pathways for 2-((4-(1-(Thiophen-2-yl)cyclopentanecarboxamido)but-2-yn-1-yl)oxy)benzamide?
The synthesis involves three critical steps:
- Cyclopentanecarboxamide Formation : Reacting thiophen-2-yl-cyclopentanecarboxylic acid with an activating agent (e.g., EDCl/HOBt) to generate the carboxamide intermediate .
- Alkyne Coupling : Introducing the but-2-yn-1-yl group via Sonogashira coupling under Pd/Cu catalysis, requiring inert conditions (argon atmosphere) and controlled temperature (60–80°C) .
- Benzamide Introduction : Coupling the alkyne intermediate with 2-hydroxybenzamide using Mitsunobu conditions (DIAD, PPh₃) . Key Challenges: Low yields in alkyne coupling due to steric hindrance; purity is monitored via HPLC (>95%) .
Q. What structural features contribute to its biological activity?
- Thiophene Moiety : Enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
- Benzamide Group : Improves solubility and bioavailability via hydrogen bonding with solvent or biological membranes .
- Alkyne Linker : Provides rigidity, stabilizing ligand-receptor interactions . Analog Data: Thiophene-containing analogs show 2–5× higher antiplasmodial activity than furan derivatives .
Q. Which analytical techniques are essential for characterization?
- NMR Spectroscopy : Confirms regiochemistry of the alkyne and amide bonds (¹H NMR: δ 7.8–8.2 ppm for benzamide protons) .
- HPLC-MS : Validates purity and molecular weight (expected [M+H]⁺ = 423.45) .
- X-ray Crystallography : Resolves stereochemistry of the cyclopentane-thiophene moiety (SHELXL refinement recommended) .
Advanced Research Questions
Q. How to resolve low yields in the alkyne coupling step?
- Optimized Conditions : Use Pd(PPh₃)₂Cl₂/CuI in DMF at 70°C with slow addition of the alkyne precursor to minimize side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yield by 30% .
- Workup Strategy : Purify via silica gel chromatography (hexane:EtOAc = 3:1) to remove Pd residues .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite with Lamarckian genetic algorithm (LGA) for conformational sampling .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., Plasmodium falciparum kinases) . Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. How to design assays for conflicting bioactivity data in structural analogs?
- Dose-Response Studies : Test across 1 nM–100 µM to establish EC₅₀/IC₅₀ curves for antiplasmodial (Pf3D7 strain) vs. cytotoxic (HEK293) activity .
- Target Deconvolution : Use CRISPR-Cas9 knockdown of suspected targets (e.g., PfPK7 kinase) to confirm mechanism .
- Metabolic Stability : Incubate with liver microsomes (human/mouse) to correlate in vitro activity with pharmacokinetic profiles .
Contradiction Analysis
- Issue : Alkyne analogs show high antiplasmodial activity but poor solubility.
- Resolution : Introduce PEG-based prodrugs to enhance aqueous solubility while retaining activity .
- Issue : Thiophene derivatives inhibit PfPK7 but not human kinases in initial screens.
- Resolution : Perform kinome-wide profiling (Eurofins KinaseProfiler) to confirm selectivity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
